molecular formula C9H12 B052676 5-Vinyl-2-norbornene CAS No. 117110-18-6

5-Vinyl-2-norbornene

Cat. No. B052676
M. Wt: 120.19 g/mol
InChI Key: INYHZQLKOKTDAI-UHFFFAOYSA-N
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Description

5-Vinyl-2-norbornene, also known as vinyl norbornene or VNB, is a chemical compound that belongs to the family of norbornenes. It is a colorless liquid that has a strong odor and is highly flammable. VNB is widely used in the field of polymer chemistry and is known for its unique properties, such as its ability to undergo ring-opening metathesis polymerization (ROMP) and its high reactivity towards a wide range of functional groups.

Mechanism Of Action

The mechanism of action of VNB is based on its ability to undergo ring-opening metathesis polymerization (ROMP). This process involves the breaking of the carbon-carbon double bond in VNB, followed by the formation of a new carbon-carbon double bond between the VNB monomers. The resulting polymer is highly cross-linked and has a unique set of properties, such as high thermal stability, high tensile strength, and excellent chemical resistance.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of VNB. However, studies have shown that VNB is not toxic to humans or animals when used in small quantities. It is also not known to cause any adverse effects on the environment.

Advantages And Limitations For Lab Experiments

The advantages of using VNB in lab experiments include its high reactivity towards a wide range of functional groups, its ability to undergo ROMP, and its unique set of properties, such as high thermal stability and chemical resistance. However, the limitations of using VNB include its high flammability and its strong odor, which can be hazardous to researchers if proper safety precautions are not taken.

Future Directions

There are several future directions for the use of VNB in scientific research. One area of focus is the development of new polymers and materials using VNB as a monomer. Another area of focus is the synthesis of VNB derivatives with enhanced properties, such as increased reactivity or improved solubility. Additionally, there is a growing interest in the use of VNB in the development of new drug delivery systems, as well as in the field of nanotechnology. Overall, the unique properties of VNB make it a promising compound for a wide range of scientific applications.

Synthesis Methods

The synthesis of VNB can be achieved through various methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with ethylene, followed by dehydration and dehydrogenation. Another method involves the reaction of norbornadiene with 5-Vinyl-2-norbornene acetate, followed by hydrogenation and deacetylation. The most commonly used method for the synthesis of VNB is the reaction of norbornadiene with 5-Vinyl-2-norbornene chloride, followed by dehydrochlorination.

Scientific Research Applications

VNB has found numerous applications in scientific research, particularly in the field of polymer chemistry. It is widely used as a monomer in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. VNB is also used in the development of specialty polymers, such as block copolymers and graft copolymers. Additionally, VNB has been used as a cross-linking agent in the synthesis of hydrogels and as a modifier in the synthesis of thermosetting resins.

properties

IUPAC Name

5-ethenylbicyclo[2.2.1]hept-2-ene
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InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2
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InChI Key

INYHZQLKOKTDAI-UHFFFAOYSA-N
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Canonical SMILES

C=CC1CC2CC1C=C2
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Molecular Formula

C9H12
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Related CAS

30604-01-4
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID6029250
Record name Vinylnorbornene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Liquid; [IUCLID]
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
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Vapor Pressure

6.0 [mmHg]
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Product Name

5-Vinyl-2-norbornene

CAS RN

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6
Record name 5-Vinyl-2-norbornene
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